molecular formula C10H13BrFN B1286938 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene CAS No. 1016741-73-3

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene

Cat. No.: B1286938
CAS No.: 1016741-73-3
M. Wt: 246.12 g/mol
InChI Key: IXXUYKRGUZVACR-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene is an organic compound with the molecular formula C10H13BrFN It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and an isopropylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene can be synthesized through a multi-step process involving the following key steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Isopropylaminomethylation: The addition of an isopropylaminomethyl group to the benzene ring.

The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or electrophiles like alkyl halides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts like palladium and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene is unique due to the presence of the isopropylaminomethyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXUYKRGUZVACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602673
Record name N-[(5-Bromo-2-fluorophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016741-73-3
Record name N-[(5-Bromo-2-fluorophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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